1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile
Description
1-(2,4-Dichlorobenzoyl)-1H-indole-3-carbonitrile is a halogenated indole derivative characterized by a 2,4-dichlorobenzoyl group at the N1 position and a cyano group at the C3 position of the indole core. This compound serves as a precursor or ligand in the synthesis of metal complexes, such as the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex, which exhibits enhanced biological activity compared to its parent ligand .
Properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-11-5-6-13(14(18)7-11)16(21)20-9-10(8-19)12-3-1-2-4-15(12)20/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYXNZVLLAQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzoyl chloride and indole-3-carbonitrile.
Reaction Conditions: The reaction between 2,4-dichlorobenzoyl chloride and indole-3-carbonitrile is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.
Scientific Research Applications
Pharmaceutical Development
The primary application of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile lies in its potential as a lead compound in pharmaceutical development. Its structure suggests that it may exhibit significant biological activity, particularly against various diseases. Research has indicated that compounds with similar indole structures often demonstrate a range of pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that indole derivatives can possess notable antibacterial and antifungal activities. For instance, research involving related indole compounds has demonstrated efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 3.125 to 50 µg/mL, indicating their potential as new antimicrobial agents .
Anticancer Properties
Indole derivatives are also being explored for their anticancer potential. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, some indole compounds have been shown to inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic intervention.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various indole derivatives, including those structurally similar to 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values comparable to standard antibiotics like ampicillin and fluconazole .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Indole Derivative A | 6.25 | Antibacterial |
| Indole Derivative B | 12.5 | Antifungal |
| Indole Derivative C | 25 | Antibacterial |
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of indole derivatives, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The research indicated that these compounds could trigger apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Indole Derivative D | 5.0 | Breast Cancer |
| Indole Derivative E | 10.0 | Lung Cancer |
| Indole Derivative F | 15.0 | Colon Cancer |
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in critical biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2,4-Dichlorobenzoyl)-3-Methylthiourea
This ligand shares the 2,4-dichlorobenzoyl group but replaces the indole-3-carbonitrile moiety with a methylthiourea group. Key differences include:
- Solubility and Stability : The iron (III) complex derived from this ligand shows improved thermal stability compared to the free ligand, attributed to stronger metal-ligand coordination bonds .
- Biological Activity : The free ligand exhibits lower binding affinity (−7.64 kcal/mol) to the ribonucleotide reductase enzyme compared to its iron complex (−7.76 kcal/mol), as demonstrated in molecular docking studies .
1-Benzyl-1H-Indole-3-Carbonitrile
This compound replaces the 2,4-dichlorobenzoyl group with a benzyl substituent. Differences include:
- Synthetic Route : Requires palladium-catalyzed cross-coupling under oxygen atmosphere, unlike the reflux-based synthesis of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile derivatives .
Halogenated Indole Derivatives
- 1-(4-Bromophenyl)-2-Methyl-1H-Indole-3-Carbonitrile : The bromophenyl group introduces steric bulk, reducing planarity (dihedral angle = 0.95°) compared to the dichlorobenzoyl analog. This may affect π-π stacking in protein binding .
Comparison with Metal Complexes
The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex demonstrates superior properties over its ligand:
- Anticancer Activity : IC50 values against leukemia (K562) and liver cancer (BEL7402) cells are significantly lower (13.7 μM and 38.6 μM, respectively) than those of the free ligand .
- Spectroscopic Shifts : UV-Vis spectra show a bathochromic shift (λmax = 420 nm vs. 350 nm for the ligand), indicating charge-transfer transitions between Fe³⁺ and the ligand .
Biological Activity
1-(2,4-Dichlorobenzoyl)-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a dichlorobenzoyl moiety attached to an indole structure with a carbonitrile group. This unique configuration contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
Recent studies have highlighted several key biological activities of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile:
- Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it targets tropomyosin receptor kinase (TRK), which is implicated in several cancers driven by NTRK gene fusions .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays reveal its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Studies suggest that it may also possess anti-inflammatory properties, contributing to the modulation of inflammatory pathways in various disease models .
The mechanisms underlying the biological activity of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the phosphorylation of TRK, leading to reduced cell migration and colony formation in cancer cells .
- Induction of Apoptosis : Mechanistic studies reveal that it triggers apoptosis through intrinsic pathways, characterized by the activation of caspases and the release of cytochrome c from mitochondria .
- Antimicrobial Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and interference with essential metabolic processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
